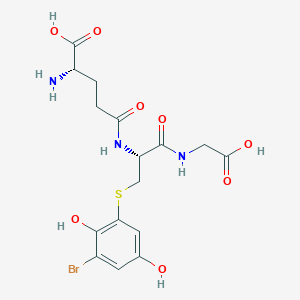![molecular formula C6H10N2O3 B054205 ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate CAS No. 120814-63-3](/img/structure/B54205.png)
ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate, commonly known as ethyl acetylcarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry. Ethyl acetylcarbamate is a white crystalline solid with a molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol.
Mécanisme D'action
The exact mechanism of action of ethyl acetylcarbamate is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters such as GABA, glutamate, and acetylcholine. Ethyl acetylcarbamate has been reported to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity. It has also been reported to inhibit the activity of glutamate receptors, which are involved in the excitatory neurotransmission. Furthermore, ethyl acetylcarbamate has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Ethyl acetylcarbamate has been reported to exhibit various biochemical and physiological effects. In animal studies, it has been reported to exhibit anticonvulsant, sedative, and anxiolytic properties. It has also been reported to reduce the locomotor activity and induce muscle relaxation. Furthermore, ethyl acetylcarbamate has been reported to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the oxidative stress and inflammation in various tissues such as liver, brain, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl acetylcarbamate has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, one of the main limitations is its instability under acidic and basic conditions. It is also sensitive to light and heat, which can result in the degradation of the compound. Furthermore, the exact mechanism of action of ethyl acetylcarbamate is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on ethyl acetylcarbamate. One of the main directions is to further investigate its potential applications in medicine, agriculture, and food industry. In medicine, it can be used as a potential drug candidate for the treatment of various neurological disorders such as epilepsy, anxiety disorders, and insomnia. In agriculture, it can be used as a safer alternative to conventional pesticides and herbicides. In the food industry, it can be used as a natural flavoring agent in various food products. Furthermore, future research can focus on elucidating the exact mechanism of action of ethyl acetylcarbamate and its potential side effects.
Méthodes De Synthèse
Ethyl acetylcarbamate can be synthesized by reacting ethyl carbamate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 80-90°C for several hours. The yield of the reaction is around 70-80%. The chemical structure of ethyl acetylcarbamate can be confirmed by various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
Ethyl acetylcarbamate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, ethyl acetylcarbamate has been reported to exhibit anticonvulsant, sedative, and anxiolytic properties. It has been used as a potential drug candidate for the treatment of epilepsy, anxiety disorders, and insomnia. In agriculture, ethyl acetylcarbamate has been used as a pesticide and herbicide due to its ability to inhibit the growth of various pests and weeds. In the food industry, ethyl acetylcarbamate has been used as a flavoring agent in various food products such as wine, beer, and bread.
Propriétés
Numéro CAS |
120814-63-3 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
ethyl (NZ)-N-[(E)-1-amino-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-6(10)8-5(7)3-4-9/h3-4,9H,2H2,1H3,(H2,7,8,10)/b4-3+ |
Clé InChI |
MODMRHNTAMVPOR-HWKANZROSA-N |
SMILES isomérique |
CCOC(=O)N/C(=C/C=O)/N |
SMILES |
CCOC(=O)N=C(C=CO)N |
SMILES canonique |
CCOC(=O)NC(=CC=O)N |
Synonymes |
Carbamic acid, (3-hydroxy-1-imino-2-propenyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















